molecular formula C16H22N2O3S2 B322233 ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B322233
M. Wt: 354.5 g/mol
InChI Key: WHMACQQHPBSVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, using morpholine as a catalyst. The reaction mixture is heated and stirred, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.

Scientific Research Applications

Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific functional groups and the cyclopenta[b]thiophene core. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C16H22N2O3S2

Molecular Weight

354.5 g/mol

IUPAC Name

ethyl 2-(3-methylbutanoylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H22N2O3S2/c1-4-21-15(20)13-10-6-5-7-11(10)23-14(13)18-16(22)17-12(19)8-9(2)3/h9H,4-8H2,1-3H3,(H2,17,18,19,22)

InChI Key

WHMACQQHPBSVGS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)CC(C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)CC(C)C

Origin of Product

United States

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